

Spectroscopic Profile of 5-Bromo-8-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-8-methylquinoline

Cat. No.: B1275203

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **5-Bromo-8-methylquinoline**. The information presented herein is intended to support research and development activities by providing essential data for characterization, quality control, and further investigation of this molecule. This document includes experimental mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **5-Bromo-8-methylquinoline**.

Mass Spectrometry (MS)

The mass spectrum of **5-Bromo-8-methylquinoline** was obtained via Electrospray Ionization (ESI). The data reveals the characteristic isotopic pattern of a monobrominated compound.

Ion	Mass-to-Charge Ratio (m/z)	Relative Abundance
[M+H] ⁺	222	~100%
[M+H] ⁺ (Isotope Peak)	224	~98%

Table 1: Experimental Mass Spectrometry Data for **5-Bromo-8-methylquinoline**.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.85	Doublet of Doublets (dd)	4.2, 1.7
H-3	7.55	Doublet of Doublets (dd)	8.4, 4.2
H-4	8.30	Doublet of Doublets (dd)	8.4, 1.7
H-6	7.80	Doublet (d)	7.8
H-7	7.45	Doublet (d)	7.8
-CH ₃	2.75	Singlet (s)	-

Table 2: Predicted ¹H NMR Data for **5-Bromo-8-methylquinoline** (in CDCl₃).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ^{13}C NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	150.5
C-3	121.8
C-4	135.0
C-4a	128.5
C-5	118.0
C-6	132.0
C-7	127.0
C-8	145.0
C-8a	147.5
-CH ₃	18.0

Table 3: Predicted ^{13}C NMR Data for **5-Bromo-8-methylquinoline** (in CDCl_3).

Predicted Infrared (IR) Spectroscopy

Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar chemical structures and has not been experimentally verified for this specific compound.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
Aromatic C-H	3100 - 3000	Stretch
Methyl C-H	2980 - 2870	Stretch
Aromatic C=C	1600 - 1450	Stretch
C-N	1350 - 1250	Stretch
C-Br	650 - 550	Stretch
Aromatic C-H Bending (out-of-plane)	900 - 675	Bend

Table 4: Predicted Characteristic IR Absorption Frequencies for **5-Bromo-8-methylquinoline**.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **5-Bromo-8-methylquinoline** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh the **5-Bromo-8-methylquinoline** sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Transfer the solution to an NMR tube using a pipette.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition (^1H NMR):
 - Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (typically 8-16 for a sample of this concentration).
 - Set the relaxation delay (e.g., 1-2 seconds).
 - Acquire the Free Induction Decay (FID).
- Data Acquisition (^{13}C NMR):
 - Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
 - Use a proton-decoupled pulse sequence.

- Set the number of scans (this will be significantly higher than for ^1H NMR, depending on the sample concentration, and may range from hundreds to thousands of scans).
- Set the relaxation delay (e.g., 2-5 seconds).
- Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **5-Bromo-8-methylquinoline** sample (1-2 mg)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe and a suitable solvent if necessary.
- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **5-Bromo-8-methylquinoline** sample onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction and peak picking as needed.
 - After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

- **5-Bromo-8-methylquinoline** sample (~1 mg)
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Vial

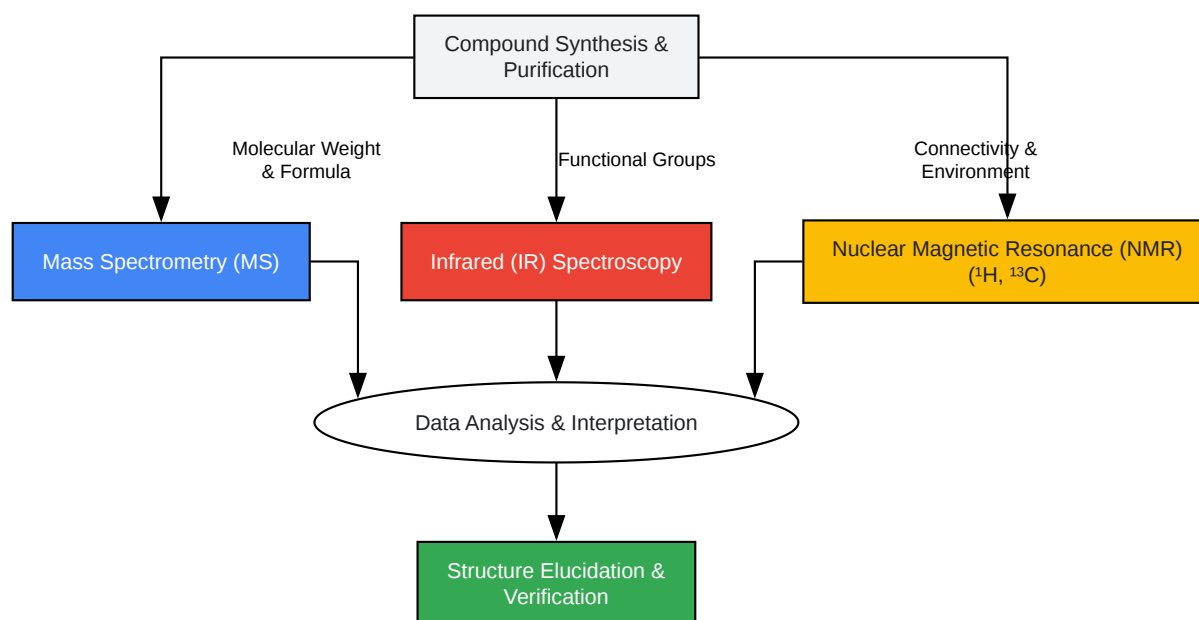
- Micropipette
- Mass spectrometer with an ESI source

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of the chosen solvent.
 - From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) suitable for direct infusion or LC-MS analysis.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.
 - Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters may require optimization.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
 - Acquire the mass spectrum in positive ion mode.
- Data Analysis:
 - Analyze the resulting spectrum to identify the molecular ion peak ($[M+H]^+$).
 - Examine the isotopic pattern to confirm the presence of one bromine atom (characteristic ~1:1 ratio of peaks separated by 2 m/z units).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **5-Bromo-8-methylquinoline**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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